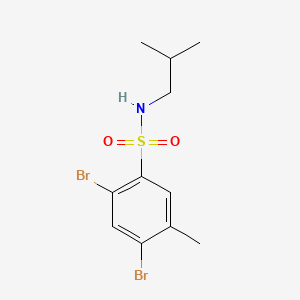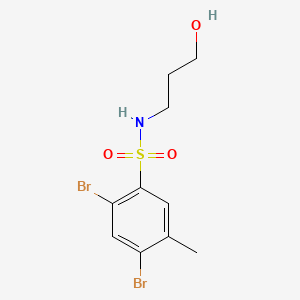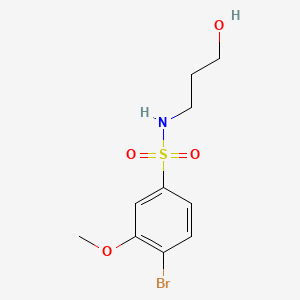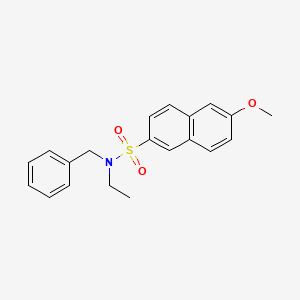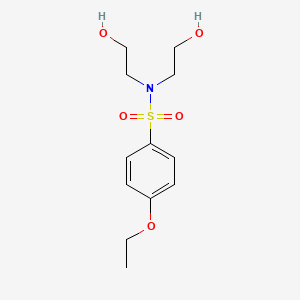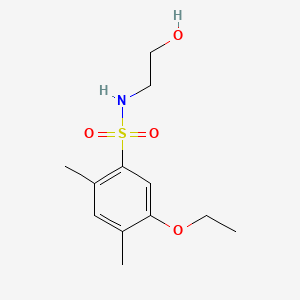
Phytochrome
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phytochromes are a class of photoreceptor proteins found in plants, bacteria, and fungi. They respond to light in the red and far-red regions of the visible spectrum and play a crucial role in regulating various aspects of plant development, including seed germination, synthesis of chlorophyll, elongation of seedlings, leaf movement, and flowering . Phytochromes exist in two photo-interconvertible forms: the red-light-absorbing form (Pr) and the far-red-light-absorbing form (Pfr) .
Vorbereitungsmethoden
Phytochromes are typically isolated from plant tissues for research purposes. The preparation involves several steps, including homogenization of plant tissues, centrifugation to remove debris, and purification using techniques such as chromatography . Industrial production methods are not commonly employed for phytochromes due to their complex structure and the difficulty in synthesizing them artificially.
Analyse Chemischer Reaktionen
Phytochromes undergo photoisomerization, a process where the absorption of light causes a change in the configuration of the chromophore, leading to the conversion between Pr and Pfr forms . This process involves the Z to E isomerization of the tetrapyrrole chromophore at the C15 position . Common reagents used in studying these reactions include various light sources to provide red and far-red light, and spectroscopic techniques to monitor the changes . The major products formed are the Pr and Pfr forms, which have distinct absorption spectra .
Wissenschaftliche Forschungsanwendungen
Phytochromes have a wide range of applications in scientific research:
Wirkmechanismus
Phytochromes function as light-regulated serine/threonine kinases. Upon absorption of red light, the Pr form converts to the Pfr form, which is biologically active . This active form interacts with various signaling proteins, leading to changes in gene expression and physiological responses . The molecular targets include transcription factors such as phytochrome-interacting factors (PIFs), which regulate the expression of light-responsive genes .
Vergleich Mit ähnlichen Verbindungen
Phytochromes are similar to other photoreceptors such as cryptochromes and phototropins, which respond to blue and ultraviolet light . phytochromes are unique in their ability to sense red and far-red light and their role in regulating a wide range of developmental processes . Similar compounds include:
Cryptochromes: Respond to blue light and regulate circadian rhythms.
Phototropins: Respond to blue light and mediate phototropism and chloroplast movement.
Phytochromes stand out due to their dual photo-interconvertible forms and their extensive role in plant development .
Eigenschaften
CAS-Nummer |
11121-56-5 |
|---|---|
Molekularformel |
GaTe |
Molekulargewicht |
0 |
Synonyme |
Phytochrome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


